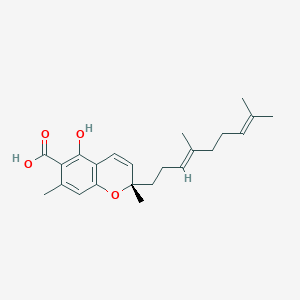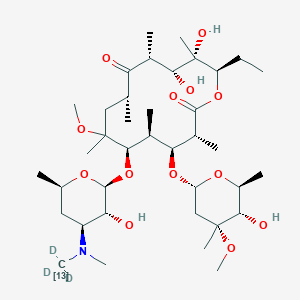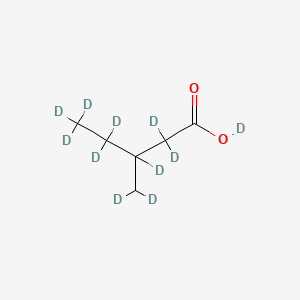
XLR11 N-(4-fluoropentyl) isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XLR11 N-(4-fluoropentyl) isomer is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound features a tetramethylcyclopropyl group and a fluorine atom placed on the 4 position of the alkyl chain, rather than the terminal 5 position. It is an isomer of XLR11, which is known for its selectivity for the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1 .
Scientific Research Applications
XLR11 N-(4-fluoropentyl) isomer is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Additionally, it is used in studies investigating the pharmacological effects of synthetic cannabinoids, including their binding affinity and selectivity for cannabinoid receptors .
Preparation Methods
The synthesis of XLR11 N-(4-fluoropentyl) isomer involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the fluoropentyl chain: The fluoropentyl chain is introduced at the nitrogen atom of the indole ring. This step may involve the use of fluorinated alkyl halides under basic conditions.
Attachment of the tetramethylcyclopropyl group: This step involves the formation of a ketone linkage between the indole core and the tetramethylcyclopropyl group, often using Friedel-Crafts acylation
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
XLR11 N-(4-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole ring or the alkyl chain, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the indole ring or the alkyl chain. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine
Mechanism of Action
The mechanism of action of XLR11 N-(4-fluoropentyl) isomer involves its interaction with cannabinoid receptors, particularly the peripheral cannabinoid receptor 2. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved may include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
XLR11 N-(4-fluoropentyl) isomer is similar to other synthetic cannabinoids, such as:
XLR11: The parent compound with the fluorine atom at the 5 position of the alkyl chain.
XLR11 N-(2-fluoropentyl) isomer: An isomer with the fluorine atom at the 2 position.
XLR11 N-(3-fluoropentyl) isomer: An isomer with the fluorine atom at the 3 position. The uniqueness of this compound lies in its specific fluorination pattern, which may influence its binding affinity and selectivity for cannabinoid receptors
properties
Molecular Formula |
C21H28FNO |
|---|---|
Molecular Weight |
329.5 |
IUPAC Name |
[1-(4-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28FNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
InChI Key |
ROEZBBZNFJXHOC-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F |
synonyms |
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







